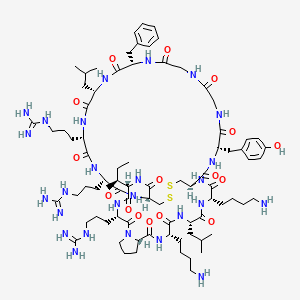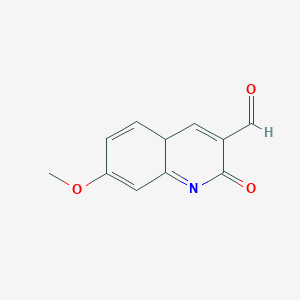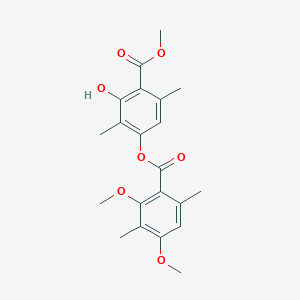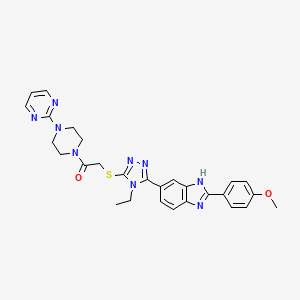
Npp1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Npp1-IN-2 is a compound that acts as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). NPP1 is an enzyme that plays a crucial role in various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation
Métodos De Preparación
The synthesis of Npp1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Npp1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Npp1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of NPP1 and its effects on various biochemical pathways. In biology, this compound is employed to investigate the role of NPP1 in cellular processes such as bone mineralization and immune modulation. In medicine, this compound is explored for its potential therapeutic applications in conditions like cancer, diabetes, and calcification disorders. Additionally, this compound is used in industry for the development of novel drugs and therapeutic agents .
Mecanismo De Acción
Npp1-IN-2 exerts its effects by inhibiting the activity of NPP1. NPP1 is a metalloenzyme that hydrolyzes a wide range of phosphodiester bonds in nucleoside triphosphates, dinucleotides, and nucleotide sugars. By inhibiting NPP1, this compound prevents the hydrolysis of these substrates, thereby modulating various biological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the regulation of extracellular nucleotide levels, bone mineralization, and immune responses .
Comparación Con Compuestos Similares
Npp1-IN-2 is unique compared to other similar compounds due to its specific inhibition of NPP1. Similar compounds include adenosine 5’-α,β-methylene-γ-thiotriphosphate, polysulfonates, polysaccharides, polyoxometalates, and small heterocyclic compounds. Among these, the polyoxometalate [TiW11CoO40]8− (PSB-POM141) is the most potent and selective NPP1 inhibitor described to date . This compound stands out due to its specific structure and mechanism of action, making it a valuable tool in scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C22H22N4OS |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |
Clave InChI |
CSNQUDZUDDANPP-XQNSMLJCSA-N |
SMILES isomérico |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)









![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)

